Isochlorogenic acid b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochlorogenic acid B can be synthesized through the esterification of quinic acid with caffeic acid. The process involves the use of catalysts and specific reaction conditions to achieve high yields and purity. One common method involves the use of macroporous resin and medium-low-pressure preparative chromatography to isolate and purify the compound from plant extracts .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources such as Lonicera japonica. The process includes:
- Extraction with solvents like ethanol or methanol.
- Purification using techniques such as macroporous resin adsorption and preparative chromatography.
- Crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isochlorogenic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Esterification and Hydrolysis: It can form esters with other acids or undergo hydrolysis to yield caffeic acid and quinic acid
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Esterification: Catalysts like sulfuric acid or enzymes under controlled temperatures
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Esterification and Hydrolysis: Caffeic acid and quinic acid
Scientific Research Applications
Isochlorogenic acid B has a wide range of scientific research applications:
Chemistry: Used as a chemical marker for quality control in traditional Chinese medicine and other herbal products.
Medicine: Investigated for its hepatoprotective effects, particularly in conditions like non-alcoholic steatohepatitis.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Isochlorogenic acid B exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the Nrf2 signaling pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating pathways such as NF-κB and MAPK.
Hepatoprotective Activity: It protects liver cells by reducing oxidative stress and inhibiting the activation of hepatic stellate cells through the miR-122/HIF-1α signaling pathway.
Comparison with Similar Compounds
Isochlorogenic acid B is one of several isomers of dicaffeoylquinic acid. Similar compounds include:
- Isochlorogenic acid A (3,5-dicaffeoylquinic acid)
- Isochlorogenic acid C (4,5-dicaffeoylquinic acid)
- Chlorogenic acid (3-caffeoylquinic acid)
Uniqueness: this compound is unique due to its specific arrangement of caffeoyl groups on the quinic acid molecule, which contributes to its distinct biological activities. Compared to other isomers, it has shown superior antioxidant and anti-inflammatory properties .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in health and industry.
Properties
Molecular Formula |
C25H24O12 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+ |
InChI Key |
UFCLZKMFXSILNL-FCXRPNKRSA-N |
Isomeric SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.